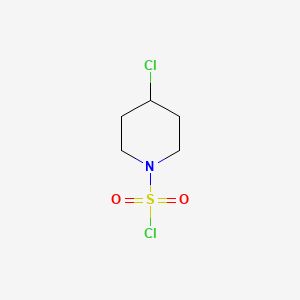
3-(9H-Carbazol-9-yl)phenylboronic acid
Descripción general
Descripción
3-(9H-Carbazol-9-yl)phenylboronic acid is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
The synthesis of 3-(9H-Carbazol-9-yl)phenylboronic acid can be achieved from 9-(3-bromophenyl)carbazole and Trimethyl borate .Molecular Structure Analysis
The molecular formula of 3-(9H-Carbazol-9-yl)phenylboronic acid is C18H14BNO2 . The compound has a molecular weight of 287.1 g/mol . The IUPAC name for this compound is (3-carbazol-9-ylphenyl)boronic acid .Chemical Reactions Analysis
The Suzuki reaction is a significant chemical reaction involving 3-(9H-Carbazol-9-yl)phenylboronic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.1 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Organic Synthesis
“3-(9H-Carbazol-9-yl)phenylboronic acid” is used in organic synthesis . It’s a boronic acid compound, which are known for their versatile roles in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Donor Molecule in Electrochemical Applications
The compound can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . This is particularly useful in the development of solar cells and other energy conversion devices.
Organic Light Emitting Diodes (OLEDs)
“3-(9H-Carbazol-9-yl)phenylboronic acid” can also be used in the formation of organic light emitting diodes (OLEDs) . OLEDs are used in various display and lighting technologies due to their high efficiency and flexibility.
Bistable Memory Devices
The compound shows promising potential for application in bistable memory devices . Bistable memory devices are a type of digital memory that can exist in two stable states, representing binary data (0 and 1).
Material Science
In material science, “3-(9H-Carbazol-9-yl)phenylboronic acid” can be used in the synthesis of polymers . The unique properties of this compound can enhance the performance of the resulting materials.
Chemical Research
The compound is used in chemical research, particularly in the study of boronic acids and their derivatives . These studies can lead to the discovery of new reactions and materials.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-carbazol-9-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUIFLAFFZYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719252 | |
| Record name | [3-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Carbazol-9-yl)phenylboronic acid | |
CAS RN |
864377-33-3 | |
| Record name | [3-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(9H-Carbazol-9-yl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)




![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)




![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)